molecular formula C19H23ClN4O B2382653 1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034307-48-5

1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2382653
CAS No.: 2034307-48-5
M. Wt: 358.87
InChI Key: QKDAQRQNXGSGDE-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylpyridinyl group, and a piperidinyl group connected through a urea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate by reacting 2-methylpyridine with piperidine under suitable conditions.

    Introduction of the Chlorophenyl Group: The piperidinyl intermediate is then reacted with 2-chlorophenyl isocyanate to introduce the chlorophenyl group, forming the desired urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-(piperidin-4-yl)methylurea
  • 1-(2-Methylpyridin-4-yl)-3-(piperidin-4-yl)methylurea
  • 1-(2-Chlorophenyl)-3-(2-methylpyridin-4-yl)urea

Uniqueness

1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea is unique due to the presence of both the chlorophenyl and methylpyridinyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O/c1-14-12-16(6-9-21-14)24-10-7-15(8-11-24)13-22-19(25)23-18-5-3-2-4-17(18)20/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDAQRQNXGSGDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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